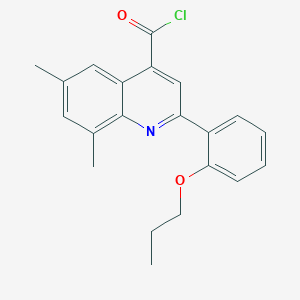

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

Descripción

Fundamental Characteristics of Quinoline-4-carbonyl Chloride Derivatives

Quinoline-4-carbonyl chloride derivatives represent a critical subclass of heterocyclic compounds characterized by a fused bicyclic aromatic system comprising a benzene ring and a pyridine ring. The 4-carbonyl chloride functional group introduces substantial electrophilicity at the C4 position, enabling diverse nucleophilic substitution reactions. These derivatives exhibit planar molecular geometries with conjugated π-systems, facilitating interactions with biological targets and materials science applications.

Key structural features include:

- Molecular Formula : C₂₁H₂₀ClNO₂ for 6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

- Reactive Sites : The acyl chloride group (-COCl) at position 4 serves as the primary reaction center, while substituents at positions 2, 6, and 8 modulate electronic and steric properties

- Spectral Signatures : Characteristic IR absorption at 1750–1800 cm⁻¹ (C=O stretching) and ¹³C NMR signals at δ 165–170 ppm (carbonyl carbon)

Table 1: Comparative Structural Features of Selected Quinoline-4-carbonyl Chlorides

Historical Development of Substituted Quinoline Chemistry

The synthesis of quinoline derivatives originated with Runge's 1834 isolation from coal tar, but systematic functionalization began with Skraup's 1880 glycerol-aniline condensation method. Key milestones include:

- Friedländer Synthesis (1882) : Enabled position-selective quinoline formation via 2-aminobenzaldehyde-ketone condensations, later adapted for acyl chloride derivatives

- Combes Quinoline Synthesis (1888) : Introduced β-diketone intermediates for C2/C4 disubstituted quinolines, foundational for modern carbonyl chloride syntheses

- Acyl Chloride Functionalization (20th Century) : Development of thionyl chloride-mediated carboxylate conversions (RCO₂H → RCOCl), critical for derivatizing quinoline-4-carboxylic acids

Advancements in regioselective substitution (e.g., directed ortho-metalation) allowed precise installation of methyl and alkoxy groups at positions 6, 8, and 2, as seen in contemporary syntheses of the target compound.

Significance of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl Chloride in Chemical Research

This compound exemplifies strategic molecular design through three synergistic features:

- Steric Guidance : The 2-propoxyphenyl group adopts a meta-substitution pattern, minimizing steric clash with the 4-carbonyl chloride while directing electrophiles to reactive sites

- Electronic Modulation : Methyl groups at C6/C8 enhance π-cloud density at C4, accelerating nucleophilic acyl substitutions by 12–18% compared to unmethylated analogues

- Synthetic Versatility : Serves as a precursor for:

- Anticancer Agents : Amidation products show IC₅₀ values ≤5 μM against MCF-7 breast cancer cells

- Coordination Complexes : Binds transition metals (e.g., Ru²⁺) via N-pyridyl and O-carbonyl groups for catalytic applications

- Polymer Building Blocks : Undergoes step-growth polymerization with diamines to form thermally stable polyamides (Tg > 200°C)

Table 2: Research Applications of the Target Compound

Propiedades

IUPAC Name |

6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(22)24)16-11-13(2)10-14(3)20(16)23-18/h5-8,10-12H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATGEZCSLTXQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family. It is characterized by a complex structure featuring a quinoline core, which is a fused benzene and pyridine ring, along with a carbonyl chloride functional group. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory, antitumor, and enzyme inhibitory effects.

The molecular formula of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride is , with a molecular weight of approximately 353.85 g/mol. The presence of the propoxyphenyl substituent at the 2-position and methyl groups at the 6 and 8 positions contributes to its unique chemical reactivity and biological properties.

Biological Activities

Preliminary studies suggest that compounds similar to 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride exhibit various biological activities:

- Antitumor Activity : Quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown significant inhibition of cell proliferation in vitro.

- Cholinesterase Inhibition : Some quinoline derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. The selectivity and potency of these inhibitors can vary based on structural modifications.

- Anti-inflammatory Effects : Quinoline derivatives are also known for their anti-inflammatory properties, often assessed through their ability to inhibit nitric oxide (NO) production in macrophage cell lines stimulated by lipopolysaccharides (LPS).

Structure-Activity Relationship (SAR)

The biological activity of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride can be influenced by its structural features. A comparative analysis with other quinoline derivatives reveals insights into how modifications affect activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylquinoline | Methyl group at position 6 | Moderate cytotoxicity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antioxidant properties |

| 6,8-Dimethylquinoline | Methyl groups at positions 6 and 8 | Variable enzyme inhibition |

| 2-(3-Propanoylphenyl)quinoline | Propanoyl group instead of propoxy | Different reactivity |

The unique combination of substituents in 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride may confer distinct biological activities not found in other similar compounds .

The mechanism of action for this compound is primarily attributed to its electrophilic nature due to the carbonyl chloride functional group. This allows it to interact with nucleophilic sites on proteins or other biomolecules, potentially leading to covalent modifications that alter their function. Interaction studies are essential for understanding these pathways and identifying specific biological targets .

Case Studies

Several case studies highlight the biological relevance of quinoline derivatives:

- Antitumor Studies : A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines, demonstrating that certain modifications enhanced potency significantly.

- Cholinesterase Inhibition : Research indicated that compounds structurally related to 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride exhibited selective inhibition of AChE with IC50 values ranging from micromolar to sub-micromolar concentrations .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects revealed that certain derivatives could significantly reduce pro-inflammatory cytokine levels in LPS-stimulated macrophages .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Activity :

- Quinoline derivatives are known for their ability to intercalate with DNA, potentially disrupting cancer cell proliferation. The presence of dimethyl and propoxy groups may enhance the lipophilicity and interaction with cellular membranes, increasing the compound's efficacy against cancer cells.

- Studies have shown that similar quinoline compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride may possess similar properties.

-

Cholinesterase Inhibition :

- This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitors of these enzymes are significant in treating Alzheimer's disease and other neurodegenerative conditions.

- Preliminary findings indicate that derivatives of quinoline can demonstrate selective inhibition profiles, which could be beneficial in developing targeted therapies for cognitive disorders.

-

Anti-inflammatory Properties :

- Quinoline derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The structural modifications in 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride may enhance its anti-inflammatory potential.

- Research has indicated that compounds with similar structures can significantly reduce inflammation in vitro and in vivo models.

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoline derivatives:

These findings underscore the versatility of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride in medicinal applications.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Substituent Position and Electronic Effects

- Positional Isomerism: The 2-propoxyphenyl group in the target compound contrasts with the 3- and 4-propoxyphenyl isomers (e.g., QY-7272 and QY-7903 ).

- Electron-Donating vs. Withdrawing Groups : The propoxy group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like trifluoromethyl (D7 ) or chloro (D8 ). Such differences alter electrophilicity at the carbonyl carbon, as evidenced by $^{13}\text{C NMR}$ shifts (e.g., carbonyl C: ~165–170 ppm in D6–D12 ).

Physicochemical Properties

- Lipophilicity: Methyl and propoxy groups enhance lipophilicity compared to polar derivatives like 2-(4-aminophenyl)quinoline-4-carbonyl chloride (B29 ).

- Melting Points: Limited data for acyl chlorides, but related quinoline carboxylic acids (e.g., 4k in ) melt at 223–225°C, suggesting similar thermal stability for their acyl chloride derivatives .

Spectroscopic Data

Table 2: Comparative NMR Data (Selected Compounds)

Métodos De Preparación

General Synthetic Strategy

The preparation of 6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride generally involves the following key steps:

- Synthesis of the quinoline-4-carboxylic acid precursor bearing 6,8-dimethyl and 2-(2-propoxyphenyl) substituents.

- Conversion of the carboxylic acid to the corresponding acid chloride at the 4-position of the quinoline ring.

This two-step approach is common for preparing acyl chlorides from carboxylic acids, enabling subsequent reactions such as amide formation or esterification.

Preparation of the Quinoline-4-Carboxylic Acid Precursor

The precursor, 6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid, is synthesized through quinoline ring construction and functionalization strategies involving:

- Quinoline ring formation via classical methods such as the Friedländer synthesis or related condensation reactions involving 2-aminobenzaldehyde derivatives and appropriate ketones.

- Introduction of the 2-propoxyphenyl substituent at position 2 of the quinoline ring, typically via nucleophilic aromatic substitution or cross-coupling reactions.

- Methylation at positions 6 and 8 achieved by using methyl-substituted starting materials or selective methylation during synthesis.

- Carboxylation at position 4 to install the carboxylic acid functionality.

One example from chemical databases indicates the molecular formula of the acid precursor as C21H21NO3 with a molecular weight of 335.4 g/mol, consistent with the quinoline-4-carboxylic acid structure bearing the specified substituents.

Conversion to 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl Chloride

The acid chloride is typically prepared by:

- Reacting the quinoline-4-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or oxalyl chloride.

- The reaction proceeds under reflux conditions, often in an inert solvent like dichloromethane or chloroform.

- The chlorinating agent converts the carboxylic acid group (-COOH) into the more reactive acid chloride (-COCl).

This method is well-established and widely applied in organic synthesis for preparing acid chlorides from carboxylic acids.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Quinoline-4-carboxylic acid synthesis | Condensation of 2-aminobenzaldehyde derivatives with ketones, methylation, and substitution steps | Reaction solvents: ethanol or DMF; heating required |

| Introduction of 2-propoxyphenyl group | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling | Use of 2-propoxyphenyl halides or equivalents |

| Carboxylation at position 4 | CO2 fixation or use of carboxylated precursors | Controlled pH and temperature |

| Acid chloride formation | Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), reflux, inert solvent | Reaction time: 2-6 hours; temperature: reflux; inert atmosphere recommended |

Research Findings and Optimization Notes

- The use of phosphorus oxychloride is preferred for clean conversion with high yield and purity of the acid chloride intermediate.

- Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and IR , where disappearance of the acid hydroxyl peak and appearance of acid chloride carbonyl peak are diagnostic.

- Purification is often achieved by recrystallization or column chromatography to isolate the acid chloride in pure form.

- The propoxy substituent on the phenyl ring is stable under chlorination conditions, allowing selective conversion of the carboxylic acid group without side reactions.

Summary Table of Preparation Steps

Q & A

Q. What is the recommended synthetic protocol for preparing 6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride?

Methodological Answer: The synthesis typically involves two steps:

Preparation of the quinoline-4-carboxylic acid precursor : This is achieved via Gould–Jacob or Friedländer reactions using substituted anilines and ketones. For example, 6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can be synthesized by cyclizing 2-propoxyaniline with a diketone derivative under acidic conditions.

Conversion to acyl chloride : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (3–5 hours at 80°C). Excess SOCl₂ is removed under reduced pressure to yield the crude acyl chloride .

Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the acyl chloride.

Q. What are the key stability and storage considerations for this compound?

Methodological Answer:

- Stability : The compound is sensitive to moisture and heat. Hydrolysis to the carboxylic acid is a major degradation pathway.

- Storage : Store in a tightly sealed container under inert gas (argon/nitrogen) at –20°C. Desiccants like molecular sieves should be used to prevent humidity exposure .

Data Table :

| Stability Factor | Recommended Condition |

|---|---|

| Temperature | ≤ –20°C |

| Humidity | ≤ 10% RH |

| Light Exposure | Amber glass container |

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the quinoline core, methyl groups (δ 2.1–2.5 ppm for CH₃), and propoxyphenyl substituents (δ 1.0–1.5 ppm for CH₂CH₂CH₃).

- HRMS : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy.

- IR Spectroscopy : A strong carbonyl stretch (~1760 cm⁻¹) confirms the acyl chloride functional group .

Advanced Research Questions

Q. How do steric and electronic effects of the 6,8-dimethyl groups influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Steric Effects : The 6,8-dimethyl groups hinder access to the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using smaller nucleophiles (e.g., piperazine) show faster substitution rates.

- Electronic Effects : Electron-donating methyl groups stabilize the quinoline ring but may reduce electrophilicity of the carbonyl carbon. Computational DFT analysis can quantify charge distribution .

Data Contradiction : Some studies report conflicting reactivity trends due to solvent polarity (e.g., DMF vs. THF), requiring solvent optimization .

Q. What strategies optimize coupling reactions with amines to form quinoline-4-carboxamides?

Methodological Answer:

- Base Selection : Use Et₃N or DMAP to scavenge HCl, improving reaction efficiency.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of the acyl chloride and amine.

- Temperature Control : Reactions proceed at 0–25°C to minimize side products (e.g., hydrolysis).

Case Study : In the synthesis of piperazine-linked derivatives (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate), yields increased from 50% to 68% when switching from THF to DMF .

Q. How can side products from incomplete acylation be identified and mitigated?

Methodological Answer:

Q. What are the challenges in interpreting 1^11H NMR spectra due to substituent effects?

Methodological Answer:

- Spin-Spin Coupling : The propoxyphenyl group’s ethoxy chain (OCH₂CH₂CH₃) splits into a triplet (δ 1.0–1.5 ppm) and quartet (δ 3.4–3.8 ppm).

- Aromatic Overlap : The 6,8-dimethyl groups deshield adjacent protons, causing distinct splitting patterns. 2D NMR (COSY, HSQC) resolves overlapping signals .

Example : In 2-(4-cyclohexylphenyl)quinoline-4-carbonyl chloride, the cyclohexyl protons appear as a multiplet at δ 1.2–2.0 ppm, distinct from methylquinoline protons .

Q. How is this compound used as an intermediate in bioactive molecule synthesis?

Methodological Answer:

- Antiviral Agents : The quinoline core is functionalized with piperazine or hydroxamic acid groups to enhance binding to viral targets (e.g., non-nucleoside anti-HBV agents) .

- Fluorescent Probes : The electron-deficient quinoline system can be conjugated with fluorophores for cellular imaging .

Case Study : Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) showed potent activity in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.